4-Methylbicyclo[2.2.2]octane-1-carboxylic acid
Overview
Description
4-Methylbicyclo[2.2.2]octane-1-carboxylic acid is an organic compound with the molecular formula C₁₀H₁₆O₂. It is a derivative of bicyclo[2.2.2]octane, featuring a carboxylic acid group and a methyl group attached to the bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylbicyclo[2.2.2]octane-1-carboxylic acid typically involves the following steps:
Cycloaddition Reaction: The initial step involves a Diels-Alder reaction between a suitable diene and a dienophile to form the bicyclo[2.2.2]octane core.
Functional Group Modification:
Methylation: The methyl group is introduced via alkylation reactions, using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles are often employed to enhance yield and reduce waste .
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation to form derivatives such as carboxylates.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methyl group can participate in electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, in the presence of a catalyst.
Major Products:
Oxidation: Carboxylates.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated derivatives
Scientific Research Applications
4-Methylbicyclo[2.2.2]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of novel bicyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 4-Methylbicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The bicyclic structure provides rigidity and stability, which can enhance the compound’s binding affinity and specificity. Further research is needed to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylic acid: Lacks the methyl group, resulting in different chemical and physical properties.
4-Methylbicyclo[2.2.2]octane: Lacks the carboxylic acid group, affecting its reactivity and applications.
Bicyclo[2.2.2]octane-1-methanol: Contains a hydroxyl group instead of a carboxylic acid group, leading to different chemical behavior.
Uniqueness: 4-Methylbicyclo[2.2.2]octane-1-carboxylic acid is unique due to the presence of both a carboxylic acid group and a methyl group on the bicyclic structure.
Properties
IUPAC Name |
4-methylbicyclo[2.2.2]octane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-9-2-5-10(6-3-9,7-4-9)8(11)12/h2-7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIOYMYTWWCODC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1)(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00220468 | |
Record name | Bicyclo(2.2.2)octane-1-carboxylic acid, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00220468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
702-67-0 | |
Record name | Bicyclo(2.2.2)octane-1-carboxylic acid, 4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000702670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo(2.2.2)octane-1-carboxylic acid, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00220468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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